RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE
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Overview
Description
RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE is a synthetic organic compound with a unique structure characterized by a trifluoromethyl group attached to an octahydrocyclopenta[c]pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ring structure or remove specific substituents.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorinated compounds in biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole
- (3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole acetate
- (3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole sulfate
Uniqueness
RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE is unique due to its specific trifluoromethyl group and hydrochloride salt form. This combination can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
(3aR,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-2-6(7)4-12-5-7;/h6,12H,1-5H2;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASQNUWYVXKKRW-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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